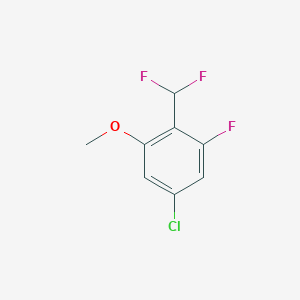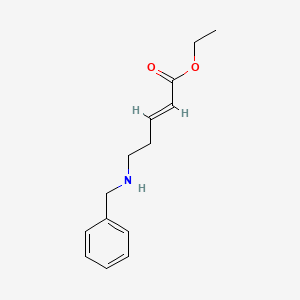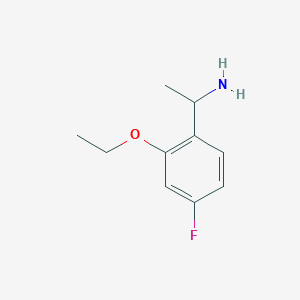![molecular formula C11H14N2NaO8Sm B12083033 Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) is a coordination compound featuring samarium(III) as the central metal ion. This compound is notable for its chiral properties and its ability to form stable complexes with various ligands. It is used in various scientific fields, including chemistry and materials science, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) typically involves the reaction of samarium(III) salts with (S)-1,2-diaminopropane-N,N,N’,N’-tetraacetic acid in the presence of a sodium base. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired complex. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
pH: Maintained around neutral to slightly basic (pH 7-9).
Reaction Time: Several hours to ensure complete complexation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To handle large volumes of reactants.
Purification Steps: Including filtration, crystallization, and drying to obtain the pure compound.
Quality Control: Ensuring the product meets the required purity standards, typically above 90%.
化学反应分析
Types of Reactions: Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The samarium(III) center can participate in redox reactions, although it is relatively stable in its +3 oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Various ligands like ethylenediaminetetraacetic acid (EDTA) or other chelating agents.
Major Products:
Oxidation Products: Typically involve changes in the oxidation state of the ligands rather than the samarium center.
Substitution Products: New complexes with different ligands replacing the original ones.
科学研究应用
Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) finds applications in several scientific domains:
Chemistry: Used as a chiral shift reagent in nuclear magnetic resonance (NMR) spectroscopy to determine the optical purity of compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its paramagnetic properties.
Medicine: Explored for its potential in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the development of advanced materials, including catalysts and luminescent materials.
作用机制
The compound exerts its effects primarily through its ability to form stable complexes with various ligands. The samarium(III) ion interacts with the nitrogen and oxygen atoms of the (S)-1,2-diaminopropane-N,N,N’,N’-tetraacetato ligand, forming a stable chelate. This stability is crucial for its applications in NMR spectroscopy and other fields. The molecular targets and pathways involved include:
Coordination Chemistry: The formation of stable complexes with specific geometries.
Magnetic Properties: Exploited in imaging and spectroscopy due to the paramagnetic nature of samarium(III).
相似化合物的比较
Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) can be compared with other similar compounds, such as:
Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]lanthanate(III): Similar in structure but with different central metal ions (e.g., lanthanum).
Ethylenediaminetetraacetato complexes: Such as sodium [ethylenediaminetetraacetato]cobaltate(III), which have different ligand structures but similar coordination properties.
The uniqueness of Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) lies in its specific chiral properties and the stability of its samarium(III) complex, making it particularly useful in chiral analysis and advanced material applications.
属性
分子式 |
C11H14N2NaO8Sm |
|---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
sodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]propyl]-(carboxylatomethyl)amino]acetate;samarium(3+) |
InChI |
InChI=1S/C11H18N2O8.Na.Sm/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17;;/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;/q;+1;+3/p-4/t7-;;/m0../s1 |
InChI 键 |
LASJBCFMJJSNAT-KLXURFKVSA-J |
手性 SMILES |
C[C@@H](CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sm+3] |
规范 SMILES |
CC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sm+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)
![5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene](/img/structure/B12082960.png)

![2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12082967.png)








![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)

